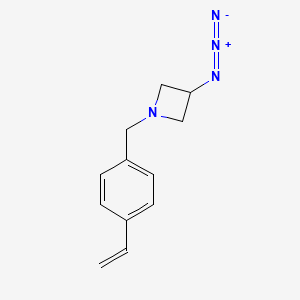

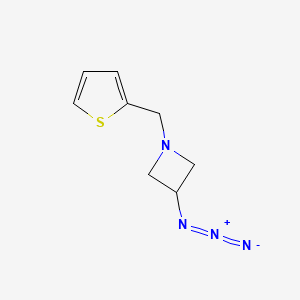

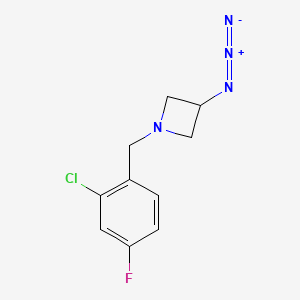

3-Azido-1-(4-Vinylbenzyl)azetidin

Übersicht

Beschreibung

Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Wissenschaftliche Forschungsanwendungen

Organische Synthese: Aza-Paternò–Büchi-Reaktionen

3-Azido-1-(4-Vinylbenzyl)azetidin: spielt eine bedeutende Rolle in der organischen Synthese, insbesondere in Aza-Paternò–Büchi-Reaktionen . Diese Reaktionen sind entscheidend für die Synthese funktionalisierter Azetidine, die viergliedrige, stickstoffhaltige Ringe sind. Der Prozess beinhaltet eine [2 + 2]-Photocycloadditionsreaktion zwischen einem Imin und einem Alkenbaustein, die zur Bildung von Azetidinen mit hoher Regio- und Stereoselektivität führt. Diese Methode ist sehr effizient für die Konstruktion kleiner Ringe, die für die Entwicklung komplexer Naturstoffe und Arzneimittel von entscheidender Bedeutung sind .

Pharmazeutische Anwendungen: Arzneimittelentwicklung

In der pharmazeutischen Industrie werden Azetidine, einschließlich This compound, für ihre Einarbeitung in Arzneimittelgerüste geschätzt . Die einzigartige Struktur von Azetidinen hat sich gezeigt, dass sie die pharmakokinetischen Eigenschaften und die metabolische Stabilität in pharmazeutisch relevanten Verbindungen verbessert. Dies macht sie zu attraktiven Kandidaten für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen .

Materialwissenschaften: Polymersynthese

Der spannungsgetriebene Charakter von Azetidinen macht sie zu essentiellen Bestandteilen bei der Synthese von Polymeren. This compound kann als Monomer in der anionischen und kationischen Ringöffnungs-Polymerisation verwendet werden, um Polyamine mit verschiedenen Strukturen zu erzeugen . Diese Polymere haben potenzielle Anwendungen bei der Herstellung antibakterieller Beschichtungen, Materialtemplatisierung und nicht-viralen Gensystemtransfektionsystemen .

Biochemie: Gen-Transfektion

In der Biochemie werden die aus Azetidinen gewonnenen Polymere, wie This compound, für die nicht-virale Gen-Transfektion untersucht . Die Fähigkeit, genetisches Material sicher und effektiv in Zellen einzuschleusen, ist entscheidend für die Gentherapie und die Forschung. Die einzigartigen Eigenschaften von Azetidin-basierten Polymeren bieten einen vielversprechenden Weg für die Entwicklung neuer Gensystem-Lieferungssysteme .

Umweltwissenschaften: CO2-Adsorption

Azetidin-basierte Polymere, möglicherweise auch solche, die von This compound abgeleitet sind, werden auf ihre Fähigkeit zur Adsorption von CO2 untersucht . Diese Anwendung ist im Kontext der Umweltwissenschaften besonders relevant, wo die Abfangung und Sequestrierung von Kohlendioxid entscheidend für die Bewältigung des Klimawandels sind. Die adsorptiven Eigenschaften der Polymere könnten genutzt werden, um neue Materialien zur Abfangung von Treibhausgasen aus industriellen Emissionen zu entwickeln .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Aziridines and azetidines, which are structurally similar to this compound, are known to be used as building blocks for polyamines .

Mode of Action

Aziridines and azetidines are known to undergo anionic and cationic ring-opening polymerization .

Biochemical Pathways

The resulting polymers from the polymerization of aziridines and azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .

Result of Action

The polymers resulting from the polymerization of aziridines and azetidines have been noted for their potential applications in various fields .

Biochemische Analyse

Biochemical Properties

3-Azido-1-(4-vinylbenzyl)azetidine plays a crucial role in biochemical reactions due to its unique structure. The azetidine ring is known for its ring strain, which makes it highly reactive under certain conditions . This reactivity allows 3-Azido-1-(4-vinylbenzyl)azetidine to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can undergo ring-opening reactions catalyzed by enzymes, leading to the formation of new compounds that can participate in further biochemical processes . The azido group can also participate in click chemistry reactions, which are widely used in bioconjugation and drug development .

Cellular Effects

3-Azido-1-(4-vinylbenzyl)azetidine has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism . For example, the compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways . Additionally, 3-Azido-1-(4-vinylbenzyl)azetidine can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .

Molecular Mechanism

The molecular mechanism of 3-Azido-1-(4-vinylbenzyl)azetidine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its azetidine ring and vinylbenzyl group . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, 3-Azido-1-(4-vinylbenzyl)azetidine can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking their catalytic activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Azido-1-(4-vinylbenzyl)azetidine can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that 3-Azido-1-(4-vinylbenzyl)azetidine can have sustained effects on cellular function, with some effects persisting even after the compound has degraded . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 3-Azido-1-(4-vinylbenzyl)azetidine in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as modulating cellular processes and improving metabolic function. At high doses, 3-Azido-1-(4-vinylbenzyl)azetidine can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels. These findings highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

3-Azido-1-(4-vinylbenzyl)azetidine is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized through ring-opening reactions catalyzed by specific enzymes, leading to the formation of metabolites that can participate in further biochemical processes . Additionally, 3-Azido-1-(4-vinylbenzyl)azetidine can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic balance .

Transport and Distribution

The transport and distribution of 3-Azido-1-(4-vinylbenzyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cells, 3-Azido-1-(4-vinylbenzyl)azetidine can interact with intracellular proteins and other biomolecules, affecting its localization and accumulation. These interactions are crucial for the compound’s biological activity and overall efficacy.

Subcellular Localization

The subcellular localization of 3-Azido-1-(4-vinylbenzyl)azetidine is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. These localization patterns are important for understanding the compound’s mechanism of action and its impact on cellular function.

Eigenschaften

IUPAC Name |

3-azido-1-[(4-ethenylphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-10-3-5-11(6-4-10)7-16-8-12(9-16)14-15-13/h2-6,12H,1,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCMPJSUETTWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

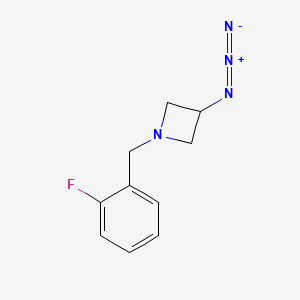

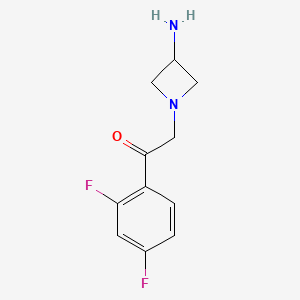

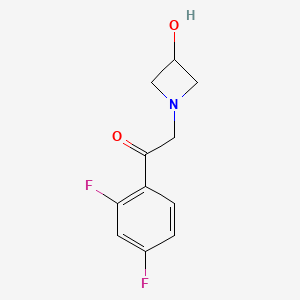

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(piperidin-4-yl)ethyl]cyclobutanamine](/img/structure/B1488872.png)

![[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488876.png)

![N-[(oxan-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1488877.png)

![4-(chloromethyl)-1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488878.png)